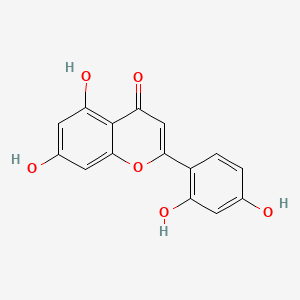

Norartocarpetin

概要

説明

準備方法

合成ルートと反応条件: ノルアルトカルペチンは、様々な化学ルートで合成できます。 一般的な方法の1つには、フラボノイド前駆体を使用する方法があり、これは、フラボン構造の特定の位置にヒドロキシル基を導入するために、ヒドロキシル化反応を受けます . 反応条件は通常、触媒と特定の温度およびpH条件を使用することを含み、ヒドロキシル基が正しい位置に配置されるようにします。

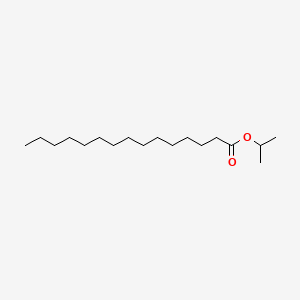

工業的生産方法: ノルアルトカルペチンの工業的生産は、通常、アルトカルプス属の樹皮や小枝などの天然源からの抽出を伴います . 抽出プロセスには、溶媒抽出と、クロマトグラフィーなどの精製工程が含まれ、化合物を純粋な形で単離します。 さらに、マイクロエマルジョン技術は、工業用途でのノルアルトカルペチンの溶解度と安定性を向上させるために開発されてきました .

化学反応解析

反応の種類: ノルアルトカルペチンは、次のような様々な化学反応を受けます。

還元: この反応は、酸素原子の除去または水素原子の付加を伴い、還元されたフラボノイド誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

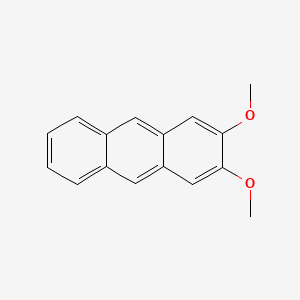

主な生成物: これらの反応から生成される主な生成物には、様々なヒドロキシル化、メトキシル化、およびアセチル化されたノルアルトカルペチンの誘導体が含まれます .

科学研究への応用

化学: ノルアルトカルペチンは、フラボノイド化学の研究、特に、ヒドロキシル化フラボンの反応性と安定性を理解するためのモデル化合物として使用されています .

生物学: 生物学的研究では、ノルアルトカルペチンは、その抗酸化作用がフリーラジカルを捕捉し、細胞を酸化ストレスから保護することに役立つため、研究されています .

医学: ノルアルトカルペチンは、チロシナーゼ阻害剤として、医学研究で可能性を示しており、美白剤や色素沈着異常治療薬の開発の候補となっています . また、抗炎症作用と抗がん作用を示し、がん研究でも注目されています .

産業: 化粧品業界では、ノルアルトカルペチンは、メラニン生成を阻害する能力により、美白製品の配合に使用されています . さらに、食品業界では、カットフルーツの褐変を防ぐために、褐変防止剤として使用されています .

化学反応の分析

Types of Reactions: Norartocarpetin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced flavonoid derivatives.

Substitution: This reaction involves the replacement of hydroxyl groups with other functional groups, such as methoxy or acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound .

科学的研究の応用

Chemistry: Norartocarpetin is used as a model compound in the study of flavonoid chemistry, particularly in understanding the reactivity and stability of hydroxylated flavones .

Biology: In biological research, this compound is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .

Medicine: this compound has shown potential in medical research as a tyrosinase inhibitor, which makes it a candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders . It also exhibits anti-inflammatory and anticancer properties, making it a subject of interest in cancer research .

Industry: In the cosmetic industry, this compound is used in formulations for skin-whitening products due to its ability to inhibit melanin production . Additionally, it is used as an antibrowning agent in the food industry to prevent the browning of fresh-cut fruits .

作用機序

類似化合物との比較

類似化合物:

ケルセチン: 抗酸化作用とチロシナーゼ阻害作用を持つ別のフラボノイド。

ケンフェロール: 抗炎症作用と抗がん作用で知られるフラボノイド。

ルテオリン: 強力な抗酸化作用と抗炎症作用を持つフラボノイド.

独自性: ノルアルトカルペチンは、その特定のヒドロキシル化パターンにより、チロシナーゼ阻害作用が強く、美白や褐変防止の用途に役立つ可能性があります . 他のフラボノイドとは異なり、ノルアルトカルペチンは、様々な細胞株で非細胞毒性効果を示しており、化粧品や医療用途に安全な選択肢となっています .

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-6,16-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPIPFQOQGYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199963 | |

| Record name | Norartocarpetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-30-9 | |

| Record name | Norartocarpetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norartocarpetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norartocarpetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norartocarpetin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y5RSY4BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

332 - 335 °C | |

| Record name | Norartocarpetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)

![2'-Isopropyl-3H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B3191123.png)

![3-(4-(Dimethylamino)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3191156.png)